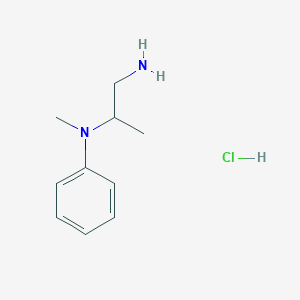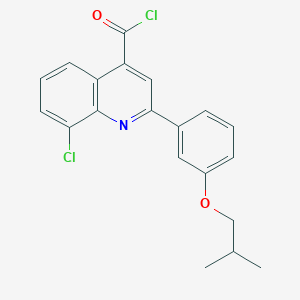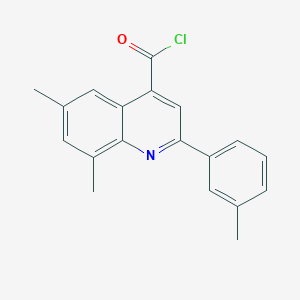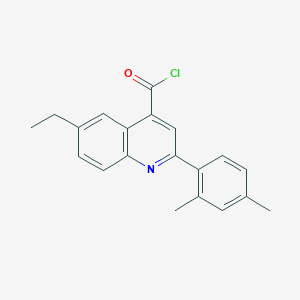
(2-Amino-1-methylethyl)methyl(phenyl)amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of amines through S_N2 reactions with alkyl halides . In the case of phenylamines, the Hofmann elimination reaction can be used, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp^3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° . The nitrogen atom in most amines is sp^3 hybridized . Three of the sp^3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons .Chemical Reactions Analysis
Amines can undergo various reactions. For example, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also undergo the Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base .Physical And Chemical Properties Analysis
Phenylamine, also known as aniline or aminobenzene, is a primary amine. It is a colourless liquid but darkens rapidly on exposure to light and air . The boiling points and water solubility of amines can be compared with those of corresponding alcohols and ethers .Wissenschaftliche Forschungsanwendungen
Analysis and Biological Effects
A review on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites highlights the importance of understanding its biological effects and exposures. Advanced analytical techniques have enabled the quantitative and qualitative analysis of PhIP and its metabolites in foodstuff, beverages, and biological matrices. This compound's analysis is crucial for studying its carcinogenic effects and individual exposure levels (Teunissen et al., 2010).
Hydroaminomethylation and Industrial Applications
Hydroaminomethylation (HAM) of vegetable oils is discussed as an effective synthetic pathway to produce functionalized bio-based compounds. This process, particularly when involving amines, creates a wide range of products with potential applications in polymer chemistry and as bio-based surface-active agents (Vanbésien et al., 2018).
Synthetic Route Exploration
Research on the synthetic route involving the reaction of chloral with substituted anilines has led to novel substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This study provides insights into the reaction mechanisms and product formation, contributing to the knowledge of synthetic chemistry involving chloral and amines (Issac & Tierney, 1996).
Degradation and Environmental Impact
A review on the degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes (AOPs) emphasizes the removal of these recalcitrant compounds from water. It outlines the effectiveness of various AOPs in degrading amines and improving water treatment schemes (Bhat & Gogate, 2021).
Biogenic Amines and Food Safety
Biogenic amines in food, particularly in fish, are reviewed for their roles in intoxication, spoilage, and nitrosamine formation. This work highlights the significance of understanding biogenic amine formation in food safety and quality determination (Bulushi et al., 2009).
Wirkmechanismus
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Amines are known to act as bases, accepting a hydrogen ion due to the lone pair of electrons on the nitrogen atom . This property allows them to participate in various chemical reactions, including nucleophilic substitution .
Biochemical Pathways
Amines can participate in various biochemical reactions, including the formation of imines and enamines . They can also undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Pharmacokinetics
Amines, in general, are known to have good solubility in water due to their ability to form hydrogen bonds . This property can influence their absorption and distribution in the body.
Result of Action
The reactions that amines participate in can lead to various products, depending on the specific reactants and conditions .
Action Environment
The action of (2-Amino-1-methylethyl)methyl(phenyl)amine hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, which can influence its reactivity . Additionally, the presence of other reactants can also influence the reactions that the amine participates in .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(2-Amino-1-methylethyl)methyl(phenyl)amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. This interaction can inhibit the activity of these enzymes, leading to increased levels of monoamines in the body . Additionally, this compound can bind to trace amine-associated receptors, influencing neurotransmission and other cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the release of neurotransmitters such as dopamine and serotonin, thereby affecting mood and cognitive functions . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of monoamines . This inhibition results in increased levels of neurotransmitters, which can enhance mood and cognitive functions. Additionally, this compound can activate trace amine-associated receptors, leading to changes in intracellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and mood by increasing neurotransmitter levels . At high doses, it can cause toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound can influence the activity of other enzymes and cofactors involved in neurotransmitter synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by specific transporters, allowing it to accumulate in certain tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular function .
Eigenschaften
IUPAC Name |
2-N-methyl-2-N-phenylpropane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-9(8-11)12(2)10-6-4-3-5-7-10;/h3-7,9H,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZOPDXDWXQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N(C)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)





![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)


